molecular formula C5H11ClFN B1448808 (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride CAS No. 1955474-71-1

(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride

Cat. No. B1448808
M. Wt: 139.6 g/mol
InChI Key: ZJXOEOALNHXCOE-UYXJWNHNSA-N
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Description

“(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride” is likely a chiral amine compound. Chiral amines are a key structural motif in many pharmaceuticals and agrochemicals . They are also valuable in asymmetric synthesis .


Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride” would likely consist of a cyclopentane ring with an amine (-NH2) and a fluorine (F) attached. The (1R,2S) notation indicates the configuration of the chiral centers in the molecule .

Scientific Research Applications

Clinical and Forensic Calibrators

(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride: is structurally related to ephedrine, a compound used as a reference material in clinical and forensic settings . It can serve as a starting material for the preparation of calibrators or controls, aiding in the accurate measurement of substances within biological samples.

Traditional Chinese Medicine

The compound’s structural similarity to ephedrine suggests potential use in traditional Chinese medicine, where ephedrine is an active constituent in herbs like má huáng . Research could explore its effects on respiratory conditions and as a stimulant.

Quality Control of Dietary Supplements

Given its relation to ephedrine, (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride could be used in the quality control testing of dietary supplements . It may help verify the presence and concentration of ephedrine-like compounds.

Anesthetic and Analgesic Research

The compound’s structural analogs have applications as local anesthetics and analgesics . Investigating (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride in this context could lead to the development of new pain-relief medications.

Pharmacological Studies

Research into the pharmacological effects of menthol, which shares a similar configuration, indicates potential for (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride in creating cooling sensations or as a counterirritant . This could be beneficial in topical medications.

Drug Excipient and Active Ingredient

The compound could be explored as an excipient or active ingredient in external medications, leveraging its potential analgesic or anesthetic properties . This would support the development of new formulations for topical drugs.

Skeletal Muscle Relaxant Development

Structural analogs of (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride are used as skeletal muscle relaxants. Research could focus on its efficacy in treating acute pain and muscle spasms.

Chemical Synthesis and Drug Design

The compound’s unique structure makes it a candidate for use in chemical synthesis and drug design . It could serve as a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential.

Safety And Hazards

The safety and hazards associated with “(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride” would depend on factors such as its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

properties

IUPAC Name

(1R,2S)-2-fluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXOEOALNHXCOE-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride

CAS RN

1955474-71-1
Record name (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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